N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C15H22N2O3S This compound is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride under basic conditions.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction with a thienyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted sulfonamides or thioethers.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity . The piperidine ring and thienyl group contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-benzyl-piperidine-1-sulfonyl)phenyl]}acetamide
- N-{4-[(2-bromo-4-methyl-phenyl)-2-piperidin-1-yl-acetamide
Uniqueness
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific interactions with biological targets and its utility in various synthetic applications .
Properties
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-2-16-6-3-4-12-21(16)26(23,24)18-10-8-15(9-11-18)20-19(22)14-17-7-5-13-25-17/h5,7-11,13,16H,2-4,6,12,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFKXHXEOFGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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